molecular formula C15H10ClN3O B1637437 1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde CAS No. 618101-73-8

1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde

Cat. No. B1637437
M. Wt: 283.71 g/mol
InChI Key: REYFILYJILANJH-UHFFFAOYSA-N
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Description

The compound “1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde” is a unique chemical with the empirical formula C12H8ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of this compound is 217.65 . The SMILES string representation is Clc1cccc(c1)C(=O)c2cccnc2 . Further analysis of the molecular structure could not be found.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed methods for synthesizing novel heterocyclic compounds using 1-(3-Chlorophenyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde. For instance, the Vilsmeier–Haack reaction was employed to synthesize 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which were further used to create chalcone analogues and dipyrazolopyridines, showcasing the compound's utility in synthesizing complex organic molecules with potential applications in various fields (Quiroga et al., 2010).

Antimicrobial Activity

Some derivatives of 1-(3-Chlorophenyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde have been explored for their antimicrobial properties. Schiff bases of chitosan, synthesized from heteroaryl pyrazole derivatives of this compound, displayed significant antimicrobial activity against various bacteria and fungi. This research highlights the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020).

Photophysical Properties

The impact of specific solute-solvent interactions and electron donor-acceptor substituents on the fluorescence of novel pyrazolo naphthyridines synthesized from orthoaminoaldehyde, a derivative of 1-(3-Chlorophenyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, was studied. This research offers insights into designing fluorescent materials for optical applications (Patil et al., 2010).

Material Sciences

The compound has also been used in material sciences, particularly in the synthesis of novel compounds with potential applications in various domains. For example, novel compounds synthesized by reacting 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with different phenyl ethanones showed promising properties for further applications (Khalifa et al., 2017).

properties

IUPAC Name

1-(3-chlorophenyl)-3-pyridin-3-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-13-4-1-5-14(7-13)19-9-12(10-20)15(18-19)11-3-2-6-17-8-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYFILYJILANJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CN=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601174046
Record name 1-(3-Chlorophenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde

CAS RN

618101-73-8
Record name 1-(3-Chlorophenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618101-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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